1-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H,1'H-[3,3'-BIINDOL]-2-ONE
Overview
Description
1-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes an indole moiety fused with another indole ring, making it a biindole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . For this specific compound, the reaction typically involves the use of ethyl hydrazine and a suitable ketone precursor, followed by cyclization and hydroxylation steps.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. Advanced techniques such as microwave-assisted synthesis and ultrasound irradiation can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups at specific positions on the indole ring.
Scientific Research Applications
1-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and microbial infections.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-METHYL-3-HYDROXY-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE: Similar structure but with a methyl group instead of an ethyl group.
1-ETHYL-2,3-DIHYDRO-1H-INDOL-3-ONE: Lacks the hydroxyl group and the second indole ring.
3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE: Lacks the ethyl group and the second indole ring.
Uniqueness: 1-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE is unique due to its biindole structure and the presence of both ethyl and hydroxyl groups
Properties
IUPAC Name |
1-ethyl-3-hydroxy-3-(1H-indol-3-yl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-20-16-10-6-4-8-13(16)18(22,17(20)21)14-11-19-15-9-5-3-7-12(14)15/h3-11,19,22H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOQEOHSZQWRTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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